1,3-Glyceryl Dilinoleate-d5

Lipidomics Mass Spectrometry Internal Standard

1,3-Glyceryl Dilinoleate-d5 is a deuterium-labeled diacylglycerol (DAG) featuring two linoleic acid (C18:2) chains esterified at the sn-1 and sn-3 positions of the glycerol backbone, with a free hydroxyl group at the sn-2 position. The compound incorporates five deuterium atoms within the linoleoyl moieties, resulting in a molecular formula of C₃₉H₆₃D₅O₅ and a molecular weight of 621.99 Da.

Molecular Formula C₃₉H₆₃D₅O₅
Molecular Weight 621.99
Cat. No. B1158555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Glyceryl Dilinoleate-d5
Synonyms(Z,Z)-9,12-Octadecadienoic-d5 Acid;  2-Hydroxy-1,3-propanediyl-d5 Ester;  Linoleic Acid 2-Hydroxytrimethylene Ester-d5;  (Z,Z)-9,12-Octadecadienoic-d5 Acid 2-Hydroxy-1,3-propanediyl Ester;  1,3-Dilinolein-d5;  1,3-Dilinoleoyl-rac-glycerol-d5;  1,3-Glyceryl
Molecular FormulaC₃₉H₆₃D₅O₅
Molecular Weight621.99
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Glyceryl Dilinoleate-d5: Stable Isotope-Labeled Diacylglycerol Standard for Lipidomics Quantification


1,3-Glyceryl Dilinoleate-d5 is a deuterium-labeled diacylglycerol (DAG) featuring two linoleic acid (C18:2) chains esterified at the sn-1 and sn-3 positions of the glycerol backbone, with a free hydroxyl group at the sn-2 position . The compound incorporates five deuterium atoms within the linoleoyl moieties, resulting in a molecular formula of C₃₉H₆₃D₅O₅ and a molecular weight of 621.99 Da . As a stable isotope-labeled analog of endogenous 1,3-dilinolein, it serves primarily as an internal standard in mass spectrometry-based lipidomics workflows to enable accurate quantification of diacylglycerol species by correcting for matrix effects and analytical variability .

Why 1,3-Glyceryl Dilinoleate-d5 Cannot Be Replaced by Unlabeled or Alternative Isotopologues in Quantitative Lipid Analysis


Unlabeled 1,3-glyceryl dilinoleate (MW 616.95 Da) cannot be distinguished from endogenous diacylglycerol species in mass spectrometric assays, precluding its use as an internal standard for absolute quantification . Substitution with a ¹³C-labeled analog (e.g., 1,3-dilinoleoyl glycerol-[¹³C₃]) introduces different analytical trade-offs: while ¹³C-labeled standards exhibit near-identical chromatographic retention times (co-elution) and no hydrogen-deuterium exchange concerns, their synthesis is more complex and costly, and they occupy a different mass channel [1][2]. The selection of the deuterated d5 isotopologue over other labeling strategies must therefore be based on specific analytical requirements including mass resolution, budget constraints, and compatibility with the chromatographic system.

Quantitative Differentiation of 1,3-Glyceryl Dilinoleate-d5: Head-to-Head Comparison with Unlabeled and ¹³C-Labeled Analogs


Mass Shift of +5.03 Da Enables Unambiguous MS Discrimination from Endogenous 1,3-Dilinolein

1,3-Glyceryl Dilinoleate-d5 exhibits a molecular weight of 621.99 Da, representing a mass increment of +5.03 Da relative to the unlabeled parent compound, 1,3-dilinolein (C₃₉H₆₈O₅, MW 616.95 Da) . This mass shift, arising from substitution of five hydrogen atoms with deuterium, provides a distinct isotopic envelope that does not overlap with the M+0 or natural abundance M+1 signals of endogenous diacylglycerols, allowing for baseline-resolved detection in both full-scan and multiple reaction monitoring (MRM) modes.

Lipidomics Mass Spectrometry Internal Standard

Deuterated (d5) vs. ¹³C₃-Labeled Analog: Cost Efficiency and Synthetic Accessibility

The synthesis of deuterated isotopologues, including the d5-labeled 1,3-glyceryl dilinoleate, is generally less expensive than the preparation of corresponding ¹³C-labeled standards, which require complex, multistep de novo synthesis from isotopically enriched precursors [1]. While specific cost-per-milligram data varies by vendor and quantity, the class-level cost differential is consistently documented in the analytical chemistry literature, with deuterium labeling representing a more economical entry point for stable isotope internal standardization.

Stable Isotope Labeling Internal Standard Economics LC-MS Method Development

Chromatographic Retention Time Shift: Deuterated (d5) Exhibits Slightly Earlier Elution than Unlabeled Analog

Deuterium-labeled compounds, including 1,3-glyceryl dilinoleate-d5, typically elute earlier than their protiated (unlabeled) counterparts in both gas chromatography (GC) and liquid chromatography (LC) due to the chromatographic H/D isotope effect. The magnitude of this effect, quantified as hdIEC = tR(H) / tR(D), has been reported to range from 1.0009 to 1.0400 across various analyte classes [1]. For d5-labeled diacylglycerols, this translates to a retention time shift of approximately 0.01–0.03 minutes under typical reversed-phase LC conditions relative to unlabeled 1,3-dilinolein [2]. In contrast, ¹³C-labeled analogs exhibit retention times nearly identical to the unlabeled compound, lacking a chromatographic isotope effect [1].

Chromatography H/D Isotope Effect LC-MS Method Optimization

Stringent Storage Requirement: -86°C Freezer Condition for Long-Term Stability

1,3-Glyceryl Dilinoleate-d5 requires storage at -86°C in an amber vial under inert atmosphere to maintain chemical integrity and prevent oxidative degradation of the polyunsaturated linoleoyl chains . In comparison, the unlabeled parent compound 1,3-dilinolein is documented as stable at -20°C for up to 3 years as a powder . The more stringent -86°C requirement for the deuterated isotopologue likely reflects the need to preserve isotopic enrichment and prevent hydrogen-deuterium back-exchange under suboptimal storage conditions.

Sample Storage Stability Laboratory Logistics

Isotopic Purity Specification: 98% Atom D Enrichment for Quantitative Accuracy

Commercially available 1,3-glyceryl dilinoleate-d5 is typically supplied with a chemical purity of 95–98% and, by class-level inference for deuterated lipid standards, an isotopic enrichment of ≥98 atom % D . This high isotopic purity minimizes the presence of unlabeled or partially labeled isotopologues that could contribute to background signal and compromise quantification accuracy. For comparison, the ¹³C₃-labeled analog 1,3-dilinoleoyl glycerol-[¹³C₃] is specified at 98 atom % ¹³C , indicating comparable isotopic enrichment between labeling strategies.

Isotopic Purity Quality Control Quantitative Lipidomics

Optimal Use Cases for 1,3-Glyceryl Dilinoleate-d5 Based on Quantitative Differentiation


Absolute Quantification of Endogenous 1,3-Dilinolein in Human Plasma Lipidomics

In LC-MS/MS-based lipidomics workflows targeting plasma diacylglycerols, 1,3-glyceryl dilinoleate-d5 serves as an internal standard to correct for matrix-induced ion suppression/enhancement and extraction recovery variability. The +5 Da mass shift (Evidence_Item 1) ensures that the standard's MRM transition does not interfere with endogenous 1,3-dilinolein signals, while the 98 atom % D enrichment (Evidence_Item 5) minimizes isotopic cross-talk. Laboratories with access to -86°C storage (Evidence_Item 4) can maintain long-term standard integrity.

Cost-Sensitive Method Development for Diacylglycerol Profiling

For academic or core facilities developing quantitative DAG assays on a limited budget, the deuterated d5 standard offers a more economical alternative to ¹³C-labeled isotopologues (Evidence_Item 2). While the slight chromatographic retention time shift (Evidence_Item 3) requires method optimization to confirm acceptable co-elution with the endogenous analyte under the specific LC conditions employed, the cost savings may justify this additional development step. [1]

Metabolic Tracing of Exogenous Linoleate Incorporation into Diacylglycerols

In cell culture or in vivo studies investigating the metabolic fate of dietary linoleic acid, 1,3-glyceryl dilinoleate-d5 can be employed as a stable isotope tracer to distinguish newly synthesized DAG species from pre-existing endogenous pools. The distinct isotopic signature provided by the five deuterium atoms (Evidence_Item 1) enables tracking of linoleoyl moiety incorporation into DAG and subsequent conversion to triacylglycerols via DGAT activity.

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